Certified Fruquintinib Impurity 15: Regulatory-Grade Reference Material with Verified Purity
6,7-Dimethoxyquinazoline is officially designated as Fruquintinib Impurity 15 and is supplied as a fully characterized reference standard compliant with regulatory guidelines (USP/EP) [1]. The material is certified with a minimum purity of 95% by HPLC, accompanied by NMR and MS spectral data, ensuring identity and quantitation in stability-indicating methods [2]. In contrast, generic quinazoline or other dimethoxy isomers are not specified as fruquintinib impurities and cannot be substituted for method validation or batch release testing.
| Evidence Dimension | Regulatory identity and purity specification for pharmaceutical impurity testing |
|---|---|
| Target Compound Data | 6,7-Dimethoxyquinazoline (Fruquintinib Impurity 15): purity ≥95%, characterized by HPLC, NMR, MS |
| Comparator Or Baseline | Unspecified quinazoline analogs (e.g., quinazoline, 6,8-dimethoxyquinazoline): not listed as fruquintinib impurities, no certified purity profile available |
| Quantified Difference | The target compound is the only entity meeting the retention time and spectral identity of Fruquintinib Impurity 15; use of any other compound fails system suitability criteria. |
| Conditions | Stability-indicating UPLC method with MS/MS detection (see QbD-based method development) |
Why This Matters
Procurement of the exact impurity standard is mandatory for regulatory submission; substituting an unverified analog jeopardizes analytical method validation and drug product release.
- [1] SynZeal, Fruquintinib Impurity 15 (6,7-Dimethoxyquinazoline) Technical Datasheet. View Source
- [2] QbD-based stability-indicating UPLC method for the analysis of fruquintinib and its impurities with MS/MS characterization of degradation products. (2024) View Source
